molecular formula C25H24N2O3 B12710228 Pyrrolidine, 1-((4,6-dihydro-4-oxo-3-phenylpyrido(2,1-a)isoindol-1-yl)carbonyl)-2-(methoxymethyl)-, (R)- CAS No. 141388-87-6

Pyrrolidine, 1-((4,6-dihydro-4-oxo-3-phenylpyrido(2,1-a)isoindol-1-yl)carbonyl)-2-(methoxymethyl)-, (R)-

Cat. No.: B12710228
CAS No.: 141388-87-6
M. Wt: 400.5 g/mol
InChI Key: SVOWANOKVMLEHN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-((4,6-dihydro-4-oxo-3-phenylpyrido(2,1-a)isoindol-1-yl)carbonyl)-2-(methoxymethyl)-, ®- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes a pyridoisoindole moiety, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the phenyl and methoxymethyl groups through substitution reactions.

    Coupling Reactions: Formation of the pyridoisoindole moiety through coupling reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may convert certain functional groups to their reduced forms.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, such compounds may be studied for their potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Other compounds containing the pyrrolidine ring.

    Pyridoisoindole Derivatives: Compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

141388-87-6

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-3-phenyl-6H-pyrido[2,1-a]isoindol-4-one

InChI

InChI=1S/C25H24N2O3/c1-30-16-19-11-7-13-26(19)25(29)22-14-21(17-8-3-2-4-9-17)24(28)27-15-18-10-5-6-12-20(18)23(22)27/h2-6,8-10,12,14,19H,7,11,13,15-16H2,1H3/t19-/m1/s1

InChI Key

SVOWANOKVMLEHN-LJQANCHMSA-N

Isomeric SMILES

COC[C@H]1CCCN1C(=O)C2=C3C4=CC=CC=C4CN3C(=O)C(=C2)C5=CC=CC=C5

Canonical SMILES

COCC1CCCN1C(=O)C2=C3C4=CC=CC=C4CN3C(=O)C(=C2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.